molecular formula C21H19N3O4S B6551599 N-(3,5-dimethoxyphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide CAS No. 1040678-11-2

N-(3,5-dimethoxyphenyl)-2-{4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide

Cat. No.: B6551599
CAS No.: 1040678-11-2
M. Wt: 409.5 g/mol
InChI Key: KNPKMWKBDBDHCQ-UHFFFAOYSA-N
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Description

Compounds with similar structures often have methoxy groups attached to a phenyl ring . These compounds can be alkaloids isolated from certain plant families and can act as plant metabolites .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step sequences starting from simpler molecules . For example, a series of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives was synthesized and evaluated for their in vitro inhibitory activity .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a phenyl ring with methoxy substituents at the 3- and 4-positions .


Chemical Reactions Analysis

Similar compounds have been evaluated for their in vitro inhibitory activity against COX-1 and COX-2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely, but they often have a molecular weight in the range of 180-200 g/mol .

Mechanism of Action

Compounds similar to the one you mentioned have been found to have some activity as monoamine oxidase inhibitors .

Safety and Hazards

The safety and hazards associated with similar compounds can vary widely depending on their specific structure and properties .

Future Directions

The future directions for research on similar compounds could include further investigation of their potential as COX-1 and COX-2 inhibitors , as well as their potential roles as plant metabolites .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-12-22-19-16-6-4-5-7-17(16)29-20(19)21(26)24(12)11-18(25)23-13-8-14(27-2)10-15(9-13)28-3/h4-10H,11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPKMWKBDBDHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1CC(=O)NC3=CC(=CC(=C3)OC)OC)SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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